N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Overview
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as diethoxyphenyl, dimethylamino, and sulfonyl groups. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the diethoxyphenyl intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate reagent to form the diethoxyphenyl intermediate.
Introduction of the ethyl group: The diethoxyphenyl intermediate is then reacted with an ethylating agent to introduce the ethyl group.
Formation of the phthalazinone core: The ethylated intermediate is then subjected to cyclization reactions to form the phthalazinone core.
Introduction of the dimethylamino and sulfonyl groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound’s unique structure may make it a candidate for therapeutic applications, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxophthalazin-2(1H)-yl]acetamide
- N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxophthalazin-2(1H)-yl]acetamide
Uniqueness
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is unique due to the presence of the diethoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O6S/c1-6-40-26-15-13-22(18-27(26)41-7-2)16-17-32-29(36)20-35-31(37)25-11-9-8-10-24(25)30(33-35)23-14-12-21(3)28(19-23)42(38,39)34(4)5/h8-15,18-19H,6-7,16-17,20H2,1-5H3,(H,32,36) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCZSGVFCVBUOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)C)S(=O)(=O)N(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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